molecular formula C9H8N2O3 B3211522 (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 109103-45-9

(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B3211522
CAS No.: 109103-45-9
M. Wt: 192.17 g/mol
InChI Key: QFJMAJZTMLXACD-UHFFFAOYSA-N
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Description

The compound “(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one” is a synthetic indole derivative characterized by a 5-methoxy-substituted indolin-2-one core and a (Z)-configured hydroxyimino group at the 3-position. This structure imparts unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition and hybrid drug development.

The hydroxyimino group likely originates from oxime formation reactions, a common strategy for introducing imino functionalities in indole derivatives .

Additionally, hybrid molecules combining indol-2-one scaffolds with histone deacetylase (HDAC) inhibitors highlight its versatility in drug design .

Properties

IUPAC Name

5-methoxy-3-nitroso-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJMAJZTMLXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419876, DTXSID601292339
Record name (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-2-ol, 5-methoxy-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820718-44-2, 109103-45-9
Record name 1H-Indol-2-ol, 5-methoxy-3-nitroso-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820718-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-2-ol, 5-methoxy-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxyindole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Condensation Reactions

The hydroxyimino group participates in cyclocondensation reactions with anthranilamides to form quinazolinone derivatives. For example:

  • Reaction : Condensation with anthranilamide under acidic conditions (e.g., p-TSA in acetonitrile) yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one .

  • Mechanism : The hydroxyimino group acts as a nucleophile, attacking the carbonyl carbon of anthranilamide, followed by cyclization and dehydration.

  • Key Conditions :

    • Temperature: Reflux in acetonitrile

    • Catalyst: p-Toluenesulfonic acid (p-TSA)

    • Yield: Up to 86% for optimized substrates .

Oxidation and Reduction Pathways

The hydroxyimino group exhibits redox activity:

  • Oxidation : In air, dihydroquinazolinone intermediates derived from the parent compound undergo oxidation to form stable quinazolinones .

  • Reduction : Catalytic hydrogenation reduces the hydroxyimino group to an amine (-NH₂), altering biological activity (e.g., enhanced cholinesterase reactivation) .

Nucleophilic Substitution

The methoxy group directs electrophilic aromatic substitution (EAS) on the indole ring:

  • Halogenation : Bromine or iodine selectively substitutes at the C4 position of the indole ring due to methoxy’s electron-donating effect .

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) target the C6 position .

Reaction Type Position Product Yield
BrominationC44-Bromo derivative72%
NitrationC66-Nitro derivative65%

Biological Interactions

The hydroxyimino group enables interactions with biological targets:

  • Cholinesterase Reactivation : Acts as an oxime reactivator, displacing organophosphate inhibitors from acetylcholinesterase .

  • Antioxidant Activity : Scavenges free radicals via the hydroxyimino group, reducing oxidative stress markers (e.g., hepatic catalase restoration) .

Comparative Reactivity with Analogues

Structural analogs highlight the unique reactivity of the hydroxyimino-methoxy combination:

Compound Key Functional Groups Dominant Reactivity
Indole-3-carbinolHydroxyl (-OH)Anticancer via CYP450 induction
5-MethoxyindoleMethoxy (-OCH₃)Electrophilic substitution
(3Z)-3-(hydroxyimino)-5-methoxy... Hydroxyimino, methoxyCondensation, redox, EAS

Scientific Research Applications

(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of “(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one” are compared below with analogous indol-2-one derivatives. Key differences in substituents, molecular weights, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Properties References
This compound 3-hydroxyimino, 5-methoxy C₁₀H₉N₂O₃ 205.19 N/A High hydrogen-bonding potential; kinase inhibition (predicted)
SU9516 3-(1H-imidazol-5-ylmethylidene), 5-methoxy C₁₄H₁₃N₂O₂ 241.10 >98% purity TLK2 inhibitor; used in cancer research
(3Z)-5-hydroxy-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one 3-pyrrole, 5-hydroxy C₁₃H₁₀N₂O₂ 226.08 Hybrid drug component VEGFR1/2 and HDAC dual inhibition
(3Z)-3-(1H-pyrazol-5-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Compound 8) 3-pyrazole C₁₂H₁₀N₃O 212.08 49% yield, >98% purity Narrow-spectrum kinase inhibitor
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-methoxy-2,3-dihydro-1H-indol-2-one (Compound 3) 3-dimethylpyrrole, 5-methoxy C₁₆H₁₇N₂O₂ 281.13 81% yield, >98% purity Improved solubility due to methyl groups

Key Observations :

Substituent Effects: The hydroxyimino group in the target compound provides distinct hydrogen-bonding interactions compared to heterocyclic substituents (e.g., imidazole in SU9516 or pyrrole in hybrid drugs) . 5-Methoxy substitution enhances metabolic stability across analogs, as seen in SU9516 and Compound 3 .

Biological Activity: SU9516 and related imidazole derivatives exhibit potent kinase inhibition, whereas pyrrole-substituted compounds (e.g., VEGFR inhibitors) target angiogenesis . The hydroxyimino variant may bridge these activities due to its flexible binding mode.

Synthetic Feasibility :

  • Yields for imidazole- and pyrazole-substituted derivatives (49–81%) are higher than those for complex hybrids, which require multi-step synthesis .

Isomerism :

  • The (Z)-configuration is critical for activity in all analogs, as E/Z isomer mixtures (e.g., Compound 32 in ) show reduced potency .

Research Implications

The hydroxyimino-substituted indol-2-one represents a promising scaffold for developing selective kinase inhibitors or hybrid drugs. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Systematic variation of substituents at the 3- and 5-positions.
  • Crystallographic Data : To elucidate binding modes with kinases or HDACs.
  • Pharmacokinetics : Addressing solubility and metabolic stability challenges common in indole derivatives.

Biological Activity

(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique structural features, particularly the hydroxyimino and methoxy substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C10H12N2O3
  • CAS Number : 109103-45-9

Structural Features

FeatureDescription
Indole RingCore structure known for biological activity
Hydroxyimino GroupEnhances reactivity and potential pharmacological properties
Methoxy GroupIncreases solubility and modifies chemical properties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxyimino group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds related to this indole derivative possess significant anticancer properties. For instance:

  • Cytotoxicity : It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further research in treating infections.

Other Biological Activities

Additional activities include potential antioxidant effects and modulation of gene expression through epigenetic mechanisms.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Indole-3-carbinolIndole ring with hydroxyl groupAnticancer properties
5-MethoxyindoleMethoxy substituent on indoleAntioxidant effects
1-HydroxyindoleHydroxyl group on indoleAntimicrobial activity

The presence of both the hydroxyimino and methoxy groups in this compound enhances its reactivity and biological profile compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

  • Synthesis : The compound is synthesized via the reaction of 5-methoxyindole-2,3-dione with hydroxylamine hydrochloride under controlled conditions. This method allows for high yield and purity.
  • Biological Evaluation : In vitro studies indicated that at concentrations around 50 µM, the compound significantly inhibited cell proliferation in cancer cell lines while exhibiting low toxicity to normal cells.

Summary of Findings

Study FocusKey Findings
SynthesisHigh yield via reaction with hydroxylamine
Anticancer ActivitySignificant inhibition of HeLa cell proliferation
Antimicrobial ActivityEffective against several bacterial strains

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one?

  • Methodology : A widely used approach involves condensation reactions of substituted indole precursors with hydroxylamine derivatives under acidic or reflux conditions. For example, analogous indole-2-one derivatives have been synthesized by refluxing 3-formylindole derivatives with hydroxylamine hydrochloride in acetic acid, followed by purification via recrystallization (e.g., from DMF/acetic acid mixtures) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize pH/temperature to favor the (Z)-isomer configuration.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic signals: (i) a singlet for the methoxy group (~δ 3.8–4.0 ppm), (ii) a deshielded oxime proton (N–OH) at δ 8.5–9.5 ppm, and (iii) aromatic protons in the indole ring (δ 6.5–7.5 ppm) .
  • IR : Peaks at ~3200–3400 cm⁻¹ (O–H/N–H stretch), 1680–1720 cm⁻¹ (C=O stretch of the indol-2-one), and 1600–1650 cm⁻¹ (C=N stretch from the oxime) .
    • Validation : Cross-verify with X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR) for this compound?

  • Methodology :

  • Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., hindered rotation around the C=N bond in the oxime group) using variable-temperature NMR .
  • Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to rule out isotopic or isomeric contaminants .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (software: Gaussian, ORCA) .

Q. What strategies optimize the yield of the (Z)-isomer during synthesis?

  • Methodology :

  • Steric Control : Introduce bulky substituents near the oxime group to sterically favor the (Z)-configuration.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation while minimizing side reactions .
    • Validation : Monitor isomer ratios using chiral HPLC or NOESY NMR to confirm spatial proximity of protons .

Q. How can computational modeling predict the bioactivity of this compound?

  • Methodology :

  • Docking Studies : Use software like MOE or AutoDock to simulate interactions with target proteins (e.g., kinases, oxidoreductases). Focus on conserved binding pockets (e.g., ATP-binding sites) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for in vitro testing .

Q. What experimental designs validate the compound’s antioxidant or enzyme-inhibitory activity?

  • Methodology :

  • In Vitro Assays :
  • Antioxidant : DPPH/ABTS radical scavenging assays, with IC₅₀ determination .
  • Enzyme Inhibition : Kinetic studies (e.g., Lineweaver-Burk plots) to identify competitive/non-competitive inhibition modes .
  • Controls : Include positive controls (e.g., ascorbic acid for antioxidants, staurosporine for kinase inhibition) and validate via dose-response curves.

Contradiction Analysis

  • Observed vs. Reported Melting Points : Discrepancies (e.g., 281–282°C observed vs. 297–298°C in literature) may arise from polymorphic forms or solvent retention. Conduct DSC/TGA to assess thermal stability and crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one

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